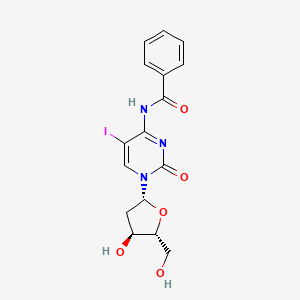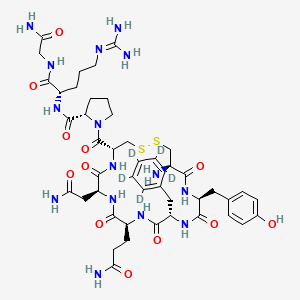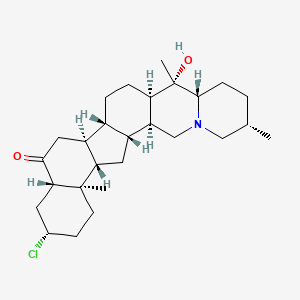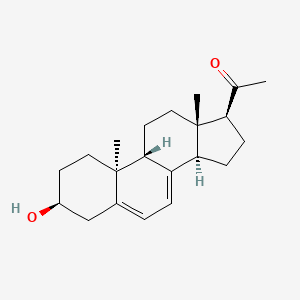
Citidina, N-benzoyl-2'-desoxi-5-iodo-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cytidine, N-benzoyl-2’-deoxy-5-iodo-(9CI) is a synthetic nucleoside analog It is structurally derived from cytidine, a nucleoside molecule that is a fundamental component of RNA The compound is characterized by the substitution of a hydrogen atom with an iodine atom at the 5th position of the cytidine ring, and the addition of a benzoyl group at the N4 position
Aplicaciones Científicas De Investigación
Chemistry
Cytidine, N-benzoyl-2’-deoxy-5-iodo-(9CI) is used as a precursor in the synthesis of various nucleoside analogs. It serves as a building block for the development of new compounds with potential therapeutic applications.
Biology
In biological research, this compound is used to study nucleoside metabolism and the mechanisms of nucleoside analogs in cellular processes. It helps in understanding the role of modified nucleosides in DNA and RNA functions.
Medicine
The compound has potential applications in antiviral and anticancer therapies. Its modified structure allows it to interfere with viral replication and cancer cell proliferation, making it a candidate for drug development.
Industry
In the pharmaceutical industry, Cytidine, N-benzoyl-2’-deoxy-5-iodo-(9CI) is used in the synthesis of active pharmaceutical ingredients (APIs). It is also employed in the development of diagnostic tools and assays.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cytidine, N-benzoyl-2’-deoxy-5-iodo-(9CI) typically involves multiple steps:
Starting Material: The synthesis begins with 2’-deoxycytidine.
Iodination: The 5th position of the cytidine ring is iodinated using iodine and a suitable oxidizing agent such as iodic acid.
Benzoylation: The N4 position is then benzoylated using benzoyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The iodine atom at the 5th position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups.
Hydrolysis: The benzoyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiols can be used for substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Products with different substituents at the 5th position.
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Hydrolysis: De-benzoylated cytidine derivatives.
Mecanismo De Acción
The mechanism of action of Cytidine, N-benzoyl-2’-deoxy-5-iodo-(9CI) involves its incorporation into nucleic acids. The iodine atom at the 5th position and the benzoyl group at the N4 position alter its interaction with enzymes involved in nucleic acid synthesis. This modification can inhibit DNA polymerase and reverse transcriptase, leading to the termination of DNA and RNA synthesis. The compound targets viral and cancerous cells by disrupting their replication processes.
Comparación Con Compuestos Similares
Similar Compounds
2’-Deoxy-5-iodocytidine: Similar structure but lacks the benzoyl group.
5-Iodocytidine: Contains an iodine atom at the 5th position but is not deoxygenated at the 2’ position.
N4-Benzoyl-2’-deoxycytidine: Similar structure but lacks the iodine atom.
Uniqueness
Cytidine, N-benzoyl-2’-deoxy-5-iodo-(9CI) is unique due to the combination of the iodine atom and the benzoyl group. This dual modification enhances its chemical stability and biological activity, making it a valuable compound for research and therapeutic applications.
Propiedades
IUPAC Name |
N-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-2-oxopyrimidin-4-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16IN3O5/c17-10-7-20(13-6-11(22)12(8-21)25-13)16(24)19-14(10)18-15(23)9-4-2-1-3-5-9/h1-5,7,11-13,21-22H,6,8H2,(H,18,19,23,24)/t11-,12+,13+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIHRRVGTTLNUQZ-YNEHKIRRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=NC2=O)NC(=O)C3=CC=CC=C3)I)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)NC(=O)C3=CC=CC=C3)I)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16IN3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-4-Amino-4-oxo-2-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methylamino]butanoic acid](/img/structure/B1146553.png)




![2-[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26E,28E,30R,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxyethyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1146564.png)
![(3S,3'S,5S,5'S,6R,6'R)3,3'-[[(Phenylmethyl)imino]bis[(3S)-3-hydroxy-4,1-butanediyl]]bis[2-oxo-5,6-di](/img/structure/B1146565.png)
![2-Methyl-2-propanyl [(1E,3Z)-5-methyl-1,3-hexadien-1-yl]carbamate](/img/structure/B1146568.png)


